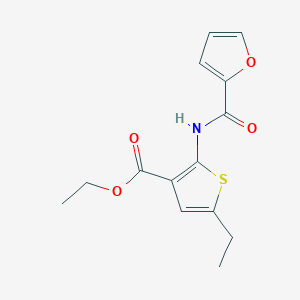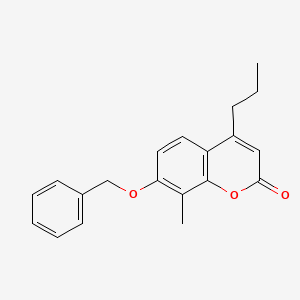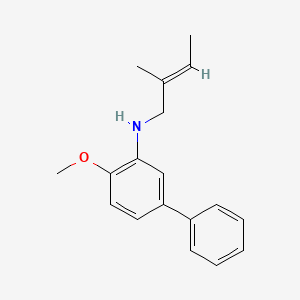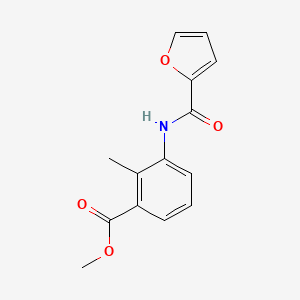
ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is a chemical compound used in scientific research for various purposes. It is a member of the thiophene carboxylic acid ester family and has been studied for its potential applications in drug discovery and development. In
Wirkmechanismus
The mechanism of action of ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, induce apoptosis in cancer cells, and have anti-inflammatory effects. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is its versatility. It can be used in a range of scientific research applications, from drug discovery to photodynamic therapy. In addition, it has a low toxicity profile, making it a safe and effective candidate for further research. However, one of the limitations of ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is its cost. It is a relatively expensive compound, which may limit its use in some research applications.
Zukünftige Richtungen
There are many future directions for research on ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate. One direction is to explore its potential applications in drug discovery and development. It has already been shown to have antibacterial, antifungal, and anticancer properties, and further research may uncover new therapeutic applications. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy. This novel treatment for cancer is still in its early stages, and further research is needed to optimize its effectiveness. Finally, researchers may explore new synthesis methods for ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate to improve its yield and purity and make it more cost-effective for use in scientific research.
Synthesemethoden
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-furoyl chloride with 5-ethylthiophene-2-carboxylic acid, followed by esterification with ethanol. This synthesis method has been optimized for high yield and purity and is used by researchers worldwide.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate has been studied for its potential applications in drug discovery and development. It has been shown to have antibacterial, antifungal, and anticancer properties. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, a novel treatment for cancer that involves the use of light to activate a photosensitizing agent.
Eigenschaften
IUPAC Name |
ethyl 5-ethyl-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-3-9-8-10(14(17)18-4-2)13(20-9)15-12(16)11-6-5-7-19-11/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALOIXNSZICXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-[(furan-2-ylcarbonyl)amino]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)

![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)


